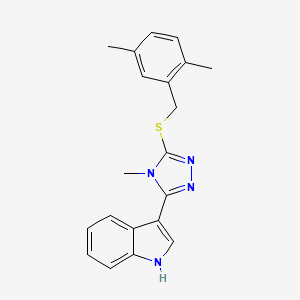

3-(5-((2,5-dimethylbenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(5-((2,5-dimethylbenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole, commonly known as DM-5-MeO-DIPT, is a potent psychedelic drug that belongs to the tryptamine family. This compound has gained significant attention in the scientific community due to its unique chemical structure and potential therapeutic applications.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Researchers have synthesized a series of compounds including 4-benzyl/phenyl-3-(1-methyl-1H-indole-2-yl)-1H-1,2,4-triazole-5(4H)-thione and its derivatives, exhibiting significant antioxidant and antimicrobial activities. These compounds demonstrated DPPH radical scavenging capacities and slight antimicrobial activities against various microorganisms, showcasing their potential in developing new antimicrobial agents (Baytas et al., 2012).

Antiproliferative and Antimicrobial Properties

Another study focused on Schiff bases derived from 1,3,4-thiadiazole compounds, which were synthesized to examine their biological activities. These compounds showed DNA protective abilities, strong antimicrobial activity, and moderate cytotoxicity against cancer cell lines. This indicates their potential in chemotherapy and antimicrobial treatment strategies (Gür et al., 2020).

Antifungal and Antibacterial Activities

New indole derivatives have been synthesized, exhibiting potent antibacterial and antifungal activities. These activities highlight the potential of these compounds in treating infectious diseases and their role in the development of new antimicrobial agents (El-Sayed et al., 2011).

Cardioprotective Efficacy

A novel compound demonstrated protective effects against myocardial damage and infarct size in rabbits subjected to ischemia-reperfusion, attributed to its antioxidant and free radical scavenging activity. This suggests its potential application in cardiovascular disease treatment (Andreadou et al., 2002).

Structural Analysis and Reactive Properties

Schiff bases containing 1,2,4-triazole and pyrazole rings were synthesized, and their reactive properties were investigated through DFT calculations, molecular dynamics simulations, and biological evaluations. These studies contribute to understanding the structural and reactive aspects of similar indole derivatives, paving the way for the development of new compounds with tailored properties (Pillai et al., 2019).

Mechanism of Action

Biochemical pathways

Without specific information, it’s difficult to predict the exact biochemical pathways this compound might affect. Compounds containing 1,2,4-triazole and indole rings have been found to have diverse biological activities, suggesting they could interact with multiple pathways .

properties

IUPAC Name |

3-[5-[(2,5-dimethylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4S/c1-13-8-9-14(2)15(10-13)12-25-20-23-22-19(24(20)3)17-11-21-18-7-5-4-6-16(17)18/h4-11,21H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSNOFZNDQDYJPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2944676.png)

![(E)-3-fluoro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2944680.png)

![Ethyl 4-[(1,2-dimethylindol-5-yl)methylamino]-4-oxobutanoate](/img/structure/B2944682.png)

![2-[(4-Bromophenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2944683.png)

![3-benzyl-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2944686.png)

![6-(2-Chlorophenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-[[1-[2-(4-Fluorophenoxy)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2944689.png)

![5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one](/img/structure/B2944691.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2944693.png)